An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxybenzoic Acid
An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxybenzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical building blocks. Among these, 5-Fluoro-2-methoxybenzoic acid (CAS No. 394-04-7) is a notable intermediate, frequently utilized in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, imparts unique electronic properties that are highly valuable in modulating the biological activity and physical characteristics of larger molecules.[2]
Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development.[3] Physicochemical parameters such as melting point, solubility, and acidity (pKa) directly influence reaction kinetics, formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product.[4][5] Deviations in these properties can lead to significant challenges in development, including issues with selectivity and toxicological attrition.[6] This guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-methoxybenzoic acid, details field-proven experimental protocols for their determination, and contextualizes their importance for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
A precise understanding of the physicochemical profile of a compound is foundational to its application. The properties of 5-Fluoro-2-methoxybenzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 394-04-7 | [7][8][9] |
| Molecular Formula | C₈H₇FO₃ | [8][9] |
| Molecular Weight | 170.14 g/mol | [1][8] |
| Appearance | White to off-white solid, crystalline powder | [10][11][12] |
| Melting Point | 86 - 91 °C | [7][8][10] |
| Boiling Point (Predicted) | 294.0 ± 20.0 °C | [12][13] |
| Water Solubility | Insoluble | [11][13][14] |
| pKa (Predicted) | 3.75 ± 0.10 | [12][13] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [12] |
Experimental Determination of Key Physical Properties
To ensure accuracy and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the melting point, aqueous solubility, and pKa of 5-Fluoro-2-methoxybenzoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Protocol: Capillary Melting Point Determination (Using a Mel-Temp Apparatus)
This protocol describes a standard method for accurately determining the melting range of a solid organic compound.[15][16]
Methodology Rationale: The sample is heated slowly in a calibrated apparatus to allow for thermal equilibrium between the sample, the heating block, and the thermometer. A slow heating rate (1-2°C per minute) is crucial for an accurate determination, ensuring that the observed temperature precisely reflects the temperature at which the phase transition occurs.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of dry 5-Fluoro-2-methoxybenzoic acid powder on a clean, dry surface. If necessary, gently crush any large crystals using a mortar and pestle to obtain a fine powder.[17]
-
Capillary Tube Loading: Invert a capillary melting point tube and press the open end into the powder. A small amount of sample (1-3 mm high) should enter the tube.[15][18]
-
Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto a hard surface.[16][17] This ensures uniform heat transfer.
-
Preliminary (Rapid) Determination: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Set the heating rate to a high value (e.g., 10-20°C/min) to quickly determine an approximate melting range.[17]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary tube.
-
Heating and Observation: Set the heating rate to a slow ramp (1-2°C per minute) starting about 10-15°C below the expected melting point.[17] Observe the sample continuously through the magnifying lens.[15]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[19] Low solubility can present significant challenges for formulation and in vivo testing.[19] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]
Protocol: Shake-Flask Method
This protocol establishes equilibrium between the solid compound and a buffered aqueous solution to measure its intrinsic solubility.
Methodology Rationale: By adding an excess of the solid to a solution and agitating it for an extended period (e.g., 24-48 hours), a saturated solution is formed, representing the thermodynamic equilibrium solubility.[19][21] Measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid provides a highly reliable solubility value.[22]
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of 5-Fluoro-2-methoxybenzoic acid to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.[20]
-
Solvent Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[21]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[21][22]
-
Phase Separation: After equilibration, remove the vials and allow them to stand, or centrifuge them at the test temperature to sediment the undissolved solid.[19]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used as an alternative to centrifugation.[19]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve using known concentrations of 5-Fluoro-2-methoxybenzoic acid in the same buffer to accurately determine the concentration of the test samples.[19]
-
Verification: The pH of the final saturated solution should be measured to ensure it has not significantly changed from the initial buffer pH.[20]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
The physical properties of 5-Fluoro-2-methoxybenzoic acid—its defined melting point, low aqueous solubility, and predicted acidic nature—are defining characteristics that govern its handling, reactivity, and application. For scientists in drug discovery and materials science, a thorough characterization using the robust experimental protocols detailed in this guide is not just recommended, it is essential for achieving reproducible results and advancing development programs. The interplay between these properties dictates everything from synthetic strategy to the ultimate biological or material performance, underscoring the principle that a deep understanding of a molecule's fundamental physicochemical nature is the bedrock of successful innovation.
References
- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
- Creative Bioarray.
- PubMed.
- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.
- Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97.
- Thermo Fisher Scientific. (2024).
- LookChem. (2023). What are the physicochemical properties of drug?.
- CymitQuimica. CAS 385-00-2: 2,6-Difluorobenzoic acid.
- Wired Chemist.
- INDOFINE Chemical Company, Inc. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.
- ChemBK. (2024). 5-Fluoro-2-Methoxylbenzoic acid.
- ChemicalBook. (2025). 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7.
- CymitQuimica. 5-Fluoro-2-methoxybenzoic acid.
- East Stroudsburg University. (2008).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- World Health Organiz
- University of Calgary.
- Scribd.
- Chongqing Chemdad Co., Ltd. 5-FLUORO-2-METHOXYBENZOIC ACID.
- Thermo Scientific. 5-Fluoro-2-methoxybenzoic acid, 97%.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- Grossmont College. Experiment 1 - Melting Points.
- Slideshare. (2021). experiment (1)
Sources
- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 2. CAS 385-00-2: 2,6-Difluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. fiveable.me [fiveable.me]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
- 8. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 | INDOFINE Chemical Company [indofinechemical.com]
- 9. 5-Fluoro-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 12. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. chembk.com [chembk.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. scribd.com [scribd.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. enamine.net [enamine.net]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. who.int [who.int]
- 22. bioassaysys.com [bioassaysys.com]
